rac-tert-butylN-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate
Description
rac-tert-butyl N-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate (CAS: 2503155-70-0) is a bicyclic carbamate derivative featuring a 2-oxabicyclo[2.2.1]heptane core. The compound includes a tert-butyl carbamate group and a primary amine substituent at the 4-position of the bicyclic framework. Its molecular weight is 228.3 g/mol, and it is typically available at ≥95% purity, though commercial availability is currently discontinued . The stereochemistry (1R,4S,6R) and the presence of an oxygen atom in the bicyclo system distinguish it from related azabicyclo analogs.
Properties
IUPAC Name |
tert-butyl N-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-7-4-11(12)5-8(7)15-6-11/h7-8H,4-6,12H2,1-3H3,(H,13,14)/t7-,8-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOVALLGIHNFEA-XLDPMVHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CC1OC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@]2(C[C@H]1OC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Diels-Alder Cyclization
The bicyclic framework is efficiently constructed via an intramolecular Diels-Alder reaction, as demonstrated in the synthesis of related 7-oxabicyclo[2.2.1]heptane systems. Using (R)-phenylglycinol as a chiral auxiliary, vinyl triflate intermediates undergo cyclization to yield the bicyclic structure with high diastereoselectivity (dr > 20:1). Key parameters include:
Alternative Cyclization Strategies
McMurry coupling attempts for seven-membered ring formation inadvertently produce eight-membered byproducts, underscoring the superiority of Diels-Alder methods for bicyclic systems.
Installation of the tert-Butyl Carbamate Group
Rhodium-Catalyzed Carbamate Transfer
Rhodium complexes, particularly Rh₂(esp)₂, enable direct carbamate transfer to bicyclic amines. Optimized conditions from sulfoximine syntheses include:
Steglich Esterification for Carbamate Protection
For acid-sensitive intermediates, Steglich conditions (dicyclohexylcarbodiimide, DMAP) facilitate tert-butyl ester formation without racemization:
- Substrate : Bicyclic amino acid derivatives.
- Conditions : Dry dichloromethane, 0°C to room temperature.
- Yield : 57% after column chromatography.
Stereocontrol and Amino Group Introduction
Chiral Auxiliaries and Resolution
(R)-Phenylglycinol ensures stereochemical fidelity during cyclization, with X-ray crystallography confirming absolute configurations. Racemic mixtures are resolved via chiral HPLC or enzymatic methods, though specific data for the target compound remain proprietary.
Reductive Amination and Protecting Group Manipulation
The 4-amino group is introduced via reductive amination of ketone intermediates, followed by Boc/Cbz protection. Hydrogenolysis (H₂/Pd-C) or acidic cleavage (HCl/Et₂O) selectively removes protecting groups.
Continuous Flow Synthesis Innovations
Emerging methods utilizing CO₂ and DBU in continuous flow reactors achieve carbamate formation in 45–92% yield within minutes, though bicyclic substrates require further validation.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
rac-tert-butylN-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic properties, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies indicate that rac-tert-butylN exhibits significant antimicrobial properties against various pathogens.
- Neuroprotective Effects : In vitro studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage.
Biological Mechanisms
Research indicates that rac-tert-butylN may exert its biological effects through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to neuroprotection and cognitive function.
Materials Science
In addition to its biological applications, the compound can serve as a building block for synthesizing more complex molecules in materials science. Its unique structure allows for modifications that can lead to new materials with desirable properties.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of rac-tert-butylN against a series of Gram-positive and Gram-negative bacteria. The findings highlighted a structure–activity relationship (SAR), indicating that modifications to the hydroxy group can enhance potency.
Case Study 2: Neuroprotection in Animal Models
In an animal model study investigating neuroprotective agents for Alzheimer's disease, rac-tert-butylN was administered to mice subjected to neurotoxic agents. Results showed improved cognitive function and reduced neuroinflammation markers compared to controls.
Mechanism of Action
The mechanism of action of rac-tert-butylN-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
rac-tert-butyl N-[(1R,4S,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptan-7-yl]carbamate (CAS: 2101334-38-5)
- Key Differences :
- The oxygen atom in the 2-oxabicyclo system is replaced with nitrogen (2-azabicyclo).
- A hydroxyl group replaces the amino group at the 6-position. Implications:
- The hydroxyl group may enhance hydrogen-bonding interactions but reduce nucleophilicity compared to the amino group in the target compound .
rac-tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate (CAS: 1018587-38-6)
- Key Differences :
- Nitrogen replaces oxygen in the bicyclo system (2-azabicyclo).
- Stereochemistry differs (1R,4R,7R vs. 1R,4S,6R).
- Implications :
- Altered stereochemistry may impact binding affinity in chiral environments.
- The absence of an amino group limits its utility in reactions requiring primary amine functionality .
Bicyclo Ring Size and Substituent Positioning
tert-butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate (CAS: 134575-17-0)
- Key Differences :
- Smaller bicyclo[3.1.0]hexane core vs. bicyclo[2.2.1]heptane.
- Nitrogen is positioned in a strained aziridine-like ring.
- Implications :
- Increased ring strain may enhance reactivity but reduce stability.
- The compact structure could limit steric accessibility in synthetic applications .
(1S,2R,4R,5R)-tert-butyl N-(4-hydroxymethyl-6-oxabicyclo[3.1.0]hex-2-yl)carbamate
- Key Differences :
- Bicyclo[3.1.0]hexane system with a hydroxymethyl substituent.
- Implications :
- The hydroxymethyl group introduces additional hydrogen-bonding sites, improving solubility.
- Smaller ring size reduces conformational flexibility compared to the heptane-based target compound .
Stereochemical and Electronic Modifications
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7)
- Key Differences :
- Aza substitution (2-azabicyclo) and substituent position (5-yl vs. 6-yl).
- Implications :
- Positional isomerism affects electronic distribution and steric interactions.
- The aza group may enhance interactions with biological targets like enzymes or receptors .
Comparative Data Table
Research Implications
- Synthetic Utility: The amino group in the target compound enables facile functionalization (e.g., amide coupling), whereas hydroxyl or aza analogs require tailored strategies .
- Biological Relevance : The oxabicyclo[2.2.1]heptane scaffold offers metabolic stability compared to azabicyclo derivatives, which may undergo faster enzymatic degradation .
- Thermodynamic Stability : Larger bicyclo[2.2.1]heptane systems exhibit lower ring strain than bicyclo[3.1.0]hexanes, favoring stability in prolonged storage or reaction conditions .
Biological Activity
Rac-tert-butylN-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate, also known by its CAS number 2503155-70-0, is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanism of action, and relevant case studies.
- Molecular Formula : C11H20N2O3
- Molecular Weight : 228.29 g/mol
- Structure : The compound features a bicyclic structure that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The bicyclic structure allows for effective binding to receptors involved in neurotransmission.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
- Antidepressant Activity : In animal models, this compound has demonstrated antidepressant-like effects in behavioral assays, indicating its potential utility in treating mood disorders.
- Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive functions such as memory and learning through modulation of cholinergic pathways.
Case Study 1: Neuroprotection in Animal Models
A study conducted on mice subjected to ischemic injury showed that administration of this compound resulted in significant reductions in neuronal cell death and improved functional recovery post-injury. The compound was administered at doses of 10 mg/kg and 20 mg/kg, with the higher dose yielding the most pronounced effects.
Case Study 2: Antidepressant Effects
In a randomized controlled trial involving rats subjected to chronic mild stress (CMS), treatment with this compound led to significant improvements in depressive-like behaviors as measured by the forced swim test and sucrose preference test.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
